4-(4-Bromo-3-chloroanilino)-6-methoxyquinazolin-7(1H)-one
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Overview
Description
4-((4-Bromo-3-chlorophenyl)amino)-6-methoxyquinazolin-7-ol is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazoline core, substituted with a bromo-chloro phenyl group and a methoxy group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromo-3-chlorophenyl)amino)-6-methoxyquinazolin-7-ol typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the aromatic ring.
Amination: Formation of the amino group by reacting with an appropriate amine.
Methoxylation: Introduction of a methoxy group to the quinazoline core.
These reactions are carried out under controlled conditions, often requiring specific catalysts, solvents, and temperature settings to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are employed to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-((4-Bromo-3-chlorophenyl)amino)-6-methoxyquinazolin-7-ol undergoes various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the quinazoline ring.
Substitution: Replacement of the bromo or chloro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can produce a variety of functionalized quinazoline derivatives .
Scientific Research Applications
4-((4-Bromo-3-chlorophenyl)amino)-6-methoxyquinazolin-7-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-((4-Bromo-3-chlorophenyl)amino)-6-methoxyquinazolin-7-ol involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-chlorophenylboronic acid
- N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
4-((4-Bromo-3-chlorophenyl)amino)-6-methoxyquinazolin-7-ol is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
650577-52-9 |
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Molecular Formula |
C15H11BrClN3O2 |
Molecular Weight |
380.62 g/mol |
IUPAC Name |
4-(4-bromo-3-chloroanilino)-6-methoxyquinazolin-7-ol |
InChI |
InChI=1S/C15H11BrClN3O2/c1-22-14-5-9-12(6-13(14)21)18-7-19-15(9)20-8-2-3-10(16)11(17)4-8/h2-7,21H,1H3,(H,18,19,20) |
InChI Key |
HVUXGGGWYMWBTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)Br)Cl)O |
Origin of Product |
United States |
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